4-Bromobenzoic acid

Vue d'ensemble

Description

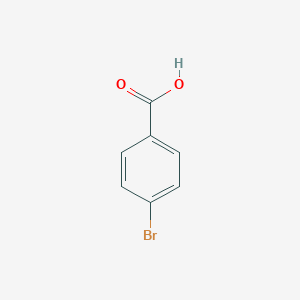

4-Bromobenzoic acid (4-BrBA, C₇H₅BrO₂; CAS 586-76-5) is a para-substituted benzoic acid derivative with a bromine atom at the fourth position of the aromatic ring. It is a white crystalline solid with a melting point of 247–250°C , and its molecular structure combines the electron-withdrawing effects of the bromine substituent with the acidity of the carboxylic acid group (pKa ~4.0, inferred from DFT studies) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxidation of 4-Bromobenzyl Alcohol: One common method involves the oxidation of 4-bromobenzyl alcohol using oxidizing agents such as Oxone in the presence of acetonitrile.

Liquid Phase Oxidation of Parabromotoluene: Another method uses parabromotoluene as the starting material, with glacial acetic acid as the solvent and oxygen as the oxidant. The reaction is catalyzed and maintained at a temperature of 75-85°C.

Industrial Production Methods

Industrial production often involves the liquid phase oxidation method due to its high yield and purity. The process is cost-effective and uses readily available raw materials, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 4-Bromobenzoic acid can undergo further oxidation reactions, although it is already in a relatively oxidized state.

Reduction: It can be reduced to 4-bromobenzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Oxone, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetonitrile, glacial acetic acid.

Major Products

4-Bromobenzyl Alcohol: Obtained through reduction.

Substituted Benzoic Acids: Formed through substitution reactions.

Applications De Recherche Scientifique

4-Bromobenzoic acid is used in various scientific research applications:

Mécanisme D'action

The mechanism of action of 4-bromobenzoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins such as human serum albumin, affecting the transport and metabolism of drugs . The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

Table 1: Comparative Physical Properties of Halobenzoic Acids

- Acidity : The electron-withdrawing halogen substituents lower the pKa compared to benzoic acid. However, bromine’s lower electronegativity (vs. F or Cl) results in a slightly higher pKa than 4-ClBA .

- Lipophilicity : Despite bromine’s larger atomic size, 4-BrBA exhibits lower partitioning (logPnpoe = 0.82) than 4-ClBA (0.88), likely due to increased solubility from enhanced ionization .

Enzyme Inhibition :

- Potato Polyphenol Oxidase (PPO): 4-BrBA (IC50 = 0.300 mM) outperforms 4-ClBA (0.370 mM) and 4-FBA (0.635 mM) due to steric hindrance from its larger bromine atom, which better fits the enzyme’s active site .

Table 2: Functional Comparison in Catalysis and Templating

Activité Biologique

4-Bromobenzoic acid (4-BBA) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a bromine atom at the para position of the benzoic acid structure. Its chemical formula is CHBrO, and it has a molecular weight of 201.02 g/mol. The presence of the bromine atom significantly influences its reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study indicated that 4-BBA derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 25 |

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is of interest for cosmetic applications. A study evaluating the tyrosinase inhibitory activity of 4-BBA found it to be effective, with an IC value of approximately 1.5 mM, indicating potential as a skin-whitening agent .

3. Antidiabetic Activity

Recent investigations into the antidiabetic potential of hydrazone-Schiff base derivatives of this compound revealed promising results. One derivative exhibited an IC value of 0.21 ± 0.01 µM against α-amylase, outperforming the standard drug acarbose (IC = 1.34 ± 0.01 µM) . This suggests that modifications to the 4-BBA structure can enhance its biological efficacy.

Study on Protein Degradation Systems

A significant study explored the effects of benzoic acid derivatives, including 4-BBA, on protein degradation systems in human foreskin fibroblasts. The findings indicated that these compounds could enhance the activity of both the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in anti-aging therapies .

Metabolic Fate in Animal Models

The metabolic fate of this compound was investigated using bile-duct-cannulated rats, where it was found that after intraperitoneal administration, bromine excretion rates were tracked using advanced mass spectrometry techniques . This research provides insights into the pharmacokinetics and potential toxicity of the compound.

Toxicological Considerations

While many studies highlight the beneficial activities of this compound, it is crucial to consider its toxicological profile. Studies have indicated that brominated compounds can be persistent in the environment and may bioaccumulate, raising concerns about their long-term effects on human health and ecosystems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromobenzoic acid in laboratory settings?

A common method involves condensation reactions, such as reacting o-phenylenediamine with this compound in the presence of polyphosphoric acid at 180°C for 4 hours to yield benzimidazole derivatives . For purification, repeated sublimation in vacuo at 373 K is recommended to achieve high-purity material suitable for thermochemical studies .

Q. How can researchers determine the solubility of this compound in organic solvents?

Solubility is typically measured using gravimetric methods or high-temperature liquid chromatography (HTLC). For example, studies in cyclohexane and benzene at 303 K employed gravimetry , while correlations with octanol/water partition coefficients used HTLC paired with inductively coupled plasma mass spectrometry (ICP-MS) . Note that discrepancies in solubility data may arise due to single-temperature measurements and lack of independent validation .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact (GHS classification: H302, H402) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep sealed in dry, cool conditions (recommended: -20°C) to prevent degradation .

- Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. What methodologies are employed to study the metabolic fate of this compound in biological systems?

In vivo metabolic pathways are analyzed using ICP-MS and HTLC to quantify bromine excretion rates in rat models. Intraperitoneal administration (50 mg/kg) revealed biliary excretion as a primary route, with urinary metabolites identified via linear ion trap MS . In vitro studies using rat hepatocyte incubations further dissect phase I/II metabolic transformations .

Q. How does this compound serve as a test material in combustion calorimetry?

It is a validated standard for calibrating rotating-bomb calorimeters due to its well-characterized energy of combustion. The recommended specific energy is -(15,261.0 ± 4.2) J/g at 298.15 K, derived from studies using purified commercial samples (e.g., Merck >99%) . Key considerations include auxiliary substance selection (e.g., paraffin oil) and correction for side reactions involving bromine .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies (e.g., in methanol or 1-octanol) can be addressed by:

- Cross-validation : Repeating measurements at multiple temperatures and using complementary techniques (e.g., gravimetry vs. spectroscopic methods) .

- Standardized protocols : Ensuring consistent solvent purity (e.g., drying over MgSO₄) and equilibration times .

- Meta-analysis : Applying statistical models to reconcile outliers, as seen in partition coefficient studies where this compound deviated from linear regression predictions in NPOE/water systems .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

It is a key precursor for benzimidazole derivatives, which exhibit anti-bacterial and anti-diabetic activities. Mechanistically, the bromine substituent enhances electrophilicity at the carbonyl group, facilitating nucleophilic attack by amines. Reaction optimization includes acid catalysts (e.g., PPA) and controlled heating to suppress side reactions .

Q. Methodological Notes

Propriétés

IUPAC Name |

4-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060413 | |

| Record name | 4-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-bromobenzoic acid appears as colorless to red crystals. (NTP, 1992), Solid; [Merck Index] Colorless to red solid; [CAMEO] Beige powder; [Aldrich MSDS] | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Bromobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

586-76-5 | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6992P6102O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

473.9 °F (NTP, 1992) | |

| Record name | 4-BROMOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.